The Endogenous Tripeptide Pyroglutamyl-Histidyl-Glycine: A Technical Guide to its Discovery, Isolation, and Characterization
The Endogenous Tripeptide Pyroglutamyl-Histidyl-Glycine: A Technical Guide to its Discovery, Isolation, and Characterization
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the endogenous tripeptide, Pyroglutamyl-histidyl-glycine (pGlu-His-Gly). This document delves into the foundational research that identified this peptide as a colon mitosis inhibitor, details both historical and contemporary methodologies for its purification and synthesis, and explores the molecular mechanisms underlying its biological activity. The content is structured to provide not only procedural steps but also the scientific rationale behind these methods, ensuring a thorough understanding for researchers and professionals in the field of peptide science and drug development.
Introduction: The Emergence of a Tissue-Specific Mitosis Inhibitor
Pyroglutamyl-histidyl-glycine (pGlu-His-Gly), also known as Colon Mitosis Inhibitor (CMI), is an endogenous tripeptide with a notable tissue-specific antimitotic activity, selectively inhibiting the proliferation of colon epithelial cells.[1] Initially, some research suggested that pGlu-His-Gly might have anorectic effects in mice, potentially implicating it in the pathophysiology of anorexia nervosa; however, subsequent and more detailed studies have not substantiated these claims, finding that the tripeptide does not significantly alter food intake.[1][2] The primary and most well-established biological role of pGlu-His-Gly is its function as a negative feedback regulator of cell proliferation in the colon.[3][4][5]
This guide will provide a detailed exploration of the scientific journey with this peptide, from its initial discovery in mouse intestinal extracts to the elucidation of its signaling pathway and the methods for its chemical synthesis.
Discovery and Initial Isolation: Uncovering a Natural Regulator
The pioneering work on the isolation and identification of pGlu-His-Gly was conducted by researchers Skraastad and Reichelt in the late 1980s. Their investigations into endogenous factors that regulate cell proliferation led to the discovery of this tripeptide in mouse intestinal extracts.[3] They demonstrated that this newly identified molecule could reversibly inhibit the renewal of normal colonic epithelial cells in mice.[3]
Foundational Isolation Methodology
The initial isolation of pGlu-His-Gly from biological matrices was a multi-step process that relied on a series of chromatographic techniques to separate the peptide from a complex mixture of other endogenous molecules. While the precise, detailed protocol from the original discovery requires consulting the primary literature from that era, the general workflow involved the following key stages:
Experimental Protocol: Historical Peptide Isolation Workflow
-
Tissue Homogenization: Intestinal tissue from mice was homogenized in an aqueous buffer to release the intracellular and extracellular components, including peptides.
-
Extraction: The homogenate was then subjected to an extraction procedure, likely involving precipitation of larger proteins with organic solvents like acetone or acetonitrile, to enrich the extract with smaller peptides.
-
Gel Filtration Chromatography: The peptide-enriched extract was first passed through a size-exclusion (gel filtration) column to separate molecules based on their size. This step was crucial for removing larger peptides and other macromolecules.
-
Ion-Exchange Chromatography: Fractions containing the desired biological activity were then subjected to ion-exchange chromatography. This technique separates molecules based on their net charge, further purifying the target peptide from other molecules with similar sizes but different charge properties.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involved RP-HPLC, a high-resolution technique that separates molecules based on their hydrophobicity. This was the critical step for isolating pGlu-His-Gly to homogeneity.
This systematic approach, combining different chromatographic principles, was essential for the successful isolation of this low-abundance endogenous peptide.
Modern Isolation and Purification Strategies
Contemporary approaches to peptide isolation from biological samples build upon the foundational principles of chromatography but leverage more advanced materials and instrumentation to achieve higher purity and yield in a shorter timeframe.
Advanced Purification Workflow
A modern workflow for the purification of pGlu-His-Gly from a biological source, such as intestinal tissue or cell culture supernatant, would typically involve the following steps:
Experimental Protocol: Modern HPLC-Based Peptide Purification
-
Sample Preparation:
-
Homogenize the tissue in a lysis buffer containing protease inhibitors to prevent degradation of the target peptide.
-
Clarify the homogenate by centrifugation to remove cellular debris.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to desalt the sample and enrich for peptides. Elute the peptides with an organic solvent like acetonitrile.[6]
-
-
Multi-Dimensional HPLC Purification:
-
Step 1: Strong Cation-Exchange (SCX) Chromatography:
-
Inject the peptide-enriched sample onto an SCX column.
-
Elute with a salt gradient (e.g., 0-1 M KCl) in an acidic buffer.
-
Collect fractions and assay for the biological activity of interest (i.e., inhibition of colon cell proliferation).
-
-
Step 2: Reversed-Phase HPLC (RP-HPLC):
-
Pool the active fractions from the SCX chromatography.
-
Inject onto a C18 RP-HPLC column.[6]
-
Elute with a gradient of increasing acetonitrile concentration containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).[6]
-
Monitor the elution profile at 214 nm (peptide bond absorption) and 280 nm (aromatic residue absorption).[7]
-
Collect the peak corresponding to pGlu-His-Gly.
-
-
This multi-dimensional approach ensures a high degree of purity by separating the peptide based on orthogonal properties (charge and hydrophobicity).
Workflow for Modern Peptide Isolation and Purification
Caption: A typical workflow for the modern isolation and purification of pGlu-His-Gly from biological samples.
Structural Characterization: Defining the Molecule
The definitive determination of the structure of pGlu-His-Gly as a tripeptide with a pyroglutamyl N-terminus relied on a combination of analytical techniques.
Mass Spectrometry
Mass spectrometry (MS) is a cornerstone technique for peptide characterization.
-
Molecular Weight Determination: Electrospray ionization mass spectrometry (ESI-MS) would have been used to determine the accurate molecular weight of the purified peptide, which is 323.30 g/mol .[8]
-
Sequence and Modification Analysis: Tandem mass spectrometry (MS/MS) is employed to elucidate the amino acid sequence. Collision-induced dissociation (CID) of the protonated peptide ion would generate a series of b- and y-type fragment ions. The mass differences between these fragment ions would reveal the sequence of amino acids. The presence of the pyroglutamyl residue would be indicated by the mass of the N-terminal amino acid.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and connectivity of atoms within a molecule.
-
1H NMR: The proton NMR spectrum would show characteristic signals for the protons of the pyroglutamyl, histidyl, and glycyl residues, and their coupling patterns would help to confirm the structure.
-
13C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the peptide.[12]
-
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), would be used to establish the connectivity between protons within each amino acid residue, while NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, helping to define the peptide's conformation in solution.
Chemical Synthesis: Building the Peptide from Scratch
The chemical synthesis of pGlu-His-Gly is essential for producing larger quantities of the pure peptide for research and potential therapeutic applications. Solid-phase peptide synthesis (SPPS) is the most common method for this purpose.[5][13][14][15][16]
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used.[5][16]
Experimental Protocol: Solid-Phase Synthesis of pGlu-His-Gly
-
Resin Preparation: Start with a pre-loaded Glycine resin (e.g., Fmoc-Gly-Wang resin).
-
Deprotection: Remove the Fmoc protecting group from the glycine residue using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling of Histidine:
-
Activate the carboxyl group of Fmoc-His(Trt)-OH (Histidine with a trityl protecting group on the imidazole side chain) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents.
-
Repeat Deprotection: Remove the Fmoc group from the newly added histidine residue.
-
Coupling of Pyroglutamic Acid:
-
Activate the carboxyl group of Boc-pGlu-OH (Pyroglutamic acid with a tert-butyloxycarbonyl protecting group on the amine) using HBTU and DIPEA in DMF.
-
Couple the activated pyroglutamic acid to the N-terminal histidine.
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DMF and then with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final pGlu-His-Gly product as a white powder.
-
Solid-Phase Synthesis of pGlu-His-Gly
Caption: A schematic representation of the solid-phase synthesis of Pyroglutamyl-histidyl-glycine.
Biological Function and Signaling Pathway
The primary biological function of pGlu-His-Gly is the inhibition of cell proliferation in the colon.[4] This effect is mediated through a specific signaling pathway that ultimately leads to cell cycle arrest.
G Protein-Coupled Receptor (GPCR) and cAMP Signaling
It is proposed that pGlu-His-Gly exerts its effects by binding to a G protein-coupled receptor (GPCR) on the surface of colon epithelial cells.[4][17] While the specific receptor has not yet been definitively identified, the downstream signaling events have been partially elucidated. Binding of pGlu-His-Gly to its receptor is thought to activate a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[17]
Downstream Effects and Cell Cycle Arrest
The increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA is a key signaling molecule that phosphorylates various downstream targets, leading to a cascade of events that culminates in cell cycle arrest at the G2/M transition phase.[4][18] This prevents the cells from entering mitosis, thereby inhibiting proliferation.
Signaling Pathway of pGlu-His-Gly in Colon Epithelial Cells
Caption: The proposed signaling pathway of pGlu-His-Gly, leading to G2/M cell cycle arrest in colon epithelial cells.
Quantitative Data Summary
The biological activity of pGlu-His-Gly has been quantified in various studies. The following table summarizes key quantitative data related to its inhibitory effects on colon epithelial cell proliferation.
| Parameter | Cell Line | Value | Reference |
| Maximal DNA Synthesis Inhibition | YAMC (non-tumorigenic mouse colon) | 10⁻⁸–10⁻⁹ M | [4] |
| Maximal DNA Synthesis Inhibition | IMCE (Immorto-Min mouse hybrid) | 10⁻⁸–10⁻⁹ M | [4] |
| Time to Increase Intracellular cAMP | YAMC cells | 5-10 minutes | [17] |
Conclusion and Future Directions
Pyroglutamyl-histidyl-glycine stands as a significant endogenous peptide with a specific and potent inhibitory effect on colon epithelial cell proliferation. Its discovery and characterization have provided valuable insights into the natural regulation of cell growth in the gastrointestinal tract. The methodologies for its isolation, purification, and synthesis are well-established, enabling further research into its precise mechanism of action and therapeutic potential.
Future research should focus on the definitive identification of the G protein-coupled receptor for pGlu-His-Gly. The elucidation of the complete downstream signaling cascade from PKA activation to G2/M cell cycle arrest will also be crucial. Furthermore, the potential of pGlu-His-Gly and its analogs as therapeutic agents for colorectal cancer and other hyperproliferative disorders of the colon warrants further investigation. This in-depth technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of this important endogenous regulator.
References
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- Skraastad, O., & Reichelt, K. L. (1989). An endogenous colon mitosis inhibitor reduces the increased cell proliferation in colonic epithelium induced by dietary cholic acid and treatment with 1,2-dimethylhydrazine. Carcinogenesis, 10(1), 79–82.
- Reichelt, W. H., Paulsen, J. E., Elgjo, K., & Reichelt, K. L. (2004). The colon mitosis inhibitor pyroglutamyl-histidyl-glycine inhibits growth of non-tumorigenic colonic epithelial cells. Anticancer Research, 24(2B), 587–591.
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- HPLC purification of peptides and miniature proteins. (2014). Methods in Molecular Biology, 1149, 257-277.
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- Albericio, F., & Carpino, L. A. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(19), 6239-6266.
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- Changes in gene expression in the G2/M cell-cycle phase and DNA repair... (n.d.).
- HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). HMDB.
- Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA. (2020). Biochemical Pharmacology, 175, 113933.
- Acetylcorynoline Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells. (2023). International Journal of Molecular Sciences, 24(24), 17589.
- Fragmentation reactions in the mass spectrometry analysis of neutral oligosaccharides. (1998). Journal of the American Society for Mass Spectrometry, 9(12), 1266–1276.
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- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Vydac.
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- Bauce, L. G., & Goren, H. J. (1981). Synthesis and assay for activity of a proposed anorexogenic agent, L-pyroglutamyl-L-histidyl-glycine. Canadian Journal of Physiology and Pharmacology, 59(1), 88–90.
- HPLC Analysis and Purification of Peptides. (2014). Methods in Molecular Biology, 1149, 257–277.
- Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph. (2023).
- Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. (2014). Analytical Chemistry, 86(1), 244-263.
- cOmplete™ His-Tag Purification Resin Protocol & Troubleshooting. (n.d.). Sigma-Aldrich.
- Mouse Intestinal Crypt Isolation Protocol. (n.d.). STEMCELL Technologies.
- Identification, Isolation, and Culture of Intestinal Epithelial Stem Cells from Murine Intestine. (2014). Methods in Molecular Biology, 1193, 13–26.
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